PhIP-d3

Description

Properties

IUPAC Name |

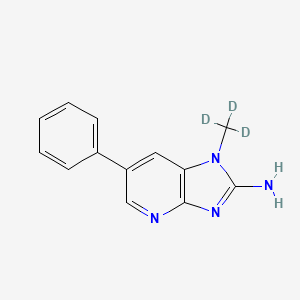

6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVKZNNCIHJZLS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670097 | |

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-13-1 | |

| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PhIP-d3 CAS number and supplier information

An in-depth examination of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3), its biological implications, and analytical methodologies.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the deuterated heterocyclic amine, this compound. This document outlines its chemical properties, supplier details, the biological activities of its non-deuterated analogue PhIP, including its role in signaling pathways, and detailed experimental protocols for its study.

Compound Information and Supplier Details

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (this compound) is the deuterated form of PhIP, a well-documented carcinogen formed during the cooking of meat and fish at high temperatures. The deuterated analogue serves as an invaluable internal standard for accurate quantification in analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.

| Property | Value | Citation(s) |

| Chemical Name | 2-Amino-1-methyl-d3-6-phenylimidazo[4,5-b]pyridine | [1][2] |

| CAS Number | 210049-13-1 | [1][2][3] |

| Molecular Formula | C₁₃H₉D₃N₄ | [1][4] |

| Molecular Weight | 227.28 g/mol | [1][4] |

| Primary Use | Isotope-labeled internal standard for PhIP analysis | [3] |

Table 1: Chemical and Physical Properties of this compound.

Several chemical suppliers offer this compound for research purposes. The following table lists some of the known suppliers.

| Supplier | Purity | Available Quantities |

| BOC Sciences | ≥98% by HPLC | Inquire |

| Clinivex | Inquire | Inquire |

| Axios Research | Inquire | Inquire |

| LGC Standards | Inquire | Inquire |

| MedchemExpress | Inquire | Inquire |

Table 2: Supplier Information for this compound. [1][2][4]

Biological Activity and Signaling Pathways of PhIP

The biological effects of this compound are considered identical to those of PhIP. The primary role of deuteration is to provide a mass shift for analytical detection without altering the compound's chemical behavior in biological systems. PhIP is recognized as a genotoxic carcinogen that can initiate and promote tumor development through various mechanisms.

Metabolic Activation and Genotoxicity

PhIP requires metabolic activation to exert its carcinogenic effects. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, in the liver. The activation involves the N-hydroxylation of PhIP to form N-hydroxy-PhIP. This intermediate can then be further metabolized by N-acetyltransferases or sulfotransferases to form reactive esters that readily bind to DNA, forming PhIP-DNA adducts. These adducts can lead to mutations and genomic instability, contributing to carcinogenesis.

Figure 1: Metabolic Activation Pathway of PhIP. This diagram illustrates the enzymatic conversion of PhIP into a reactive species that can form DNA adducts, leading to carcinogenesis.

DNA Damage Response

The formation of PhIP-DNA adducts triggers a cellular DNA damage response. This response involves the activation of key tumor suppressor proteins such as p53 and the cyclin-dependent kinase inhibitor p21. The activation of the p53/p21 pathway can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis.

Figure 2: PhIP-Induced DNA Damage Response Pathway. This diagram shows the activation of the p53 and p21 pathways in response to PhIP-induced DNA damage.

Estrogenic and Pro-proliferative Effects

In addition to its genotoxic properties, PhIP exhibits estrogenic activity and can promote cell proliferation, even in estrogen receptor (ER)-negative cells. At low, environmentally relevant concentrations, PhIP has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This activation can lead to increased cell growth and proliferation, contributing to the promotional phase of carcinogenesis.

Figure 3: PhIP-Induced MAPK Signaling and Cell Proliferation. This diagram illustrates how low doses of PhIP can activate the MAPK pathway, leading to increased cell proliferation and tumor promotion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of PhIP. This compound is an essential component in the analytical methods for quantifying PhIP and its metabolites.

Cell Culture

The human breast epithelial cell line MCF-10A is a common model for studying the effects of PhIP.

-

Culture Medium: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 10 µg/mL insulin, 0.5 µg/mL hydrocortisone, and 100 ng/mL cholera toxin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 3-4 days to prevent senescence. Use a suitable dissociation reagent like TrypLE.

Western Blotting for p53, p21, and Phosphorylated MAPK

This protocol is used to detect changes in protein expression and activation in response to PhIP treatment.

-

Cell Lysis: After treatment with PhIP, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, phosphorylated ERK (a key MAPK), or total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed MCF-10A cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

PhIP Treatment: Treat the cells with various concentrations of PhIP for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LC-MS/MS Analysis of PhIP and its Metabolites

This method allows for the sensitive and specific quantification of PhIP and its metabolites, using this compound as an internal standard.

-

Sample Preparation:

-

To a biological sample (e.g., cell lysate, plasma, tissue homogenate), add a known amount of this compound internal standard.

-

Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid to improve ionization.

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for PhIP, its metabolites (e.g., N-hydroxy-PhIP), and this compound.

-

-

Quantification:

-

Calculate the concentration of PhIP and its metabolites by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.

-

Figure 4: Experimental Workflow for LC-MS/MS Analysis of PhIP. This diagram outlines the key steps in the quantitative analysis of PhIP using this compound as an internal standard.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression and Activation of Mitogen-Activated Protein Kinase Kinases-3 and -6 in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of PhIP-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in the bioanalysis of trace-level compounds, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles and practical applications of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3) as a deuterated internal standard for the quantification of its carcinogenic analogue, PhIP. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for robust and reliable quantification, mitigating the challenges posed by complex biological matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This compound is a synthetic version of PhIP where three hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (PhIP) and the internal standard (this compound), while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.

By introducing a known amount of this compound into a sample at the earliest stage of preparation, it serves as a perfect mimic for the native PhIP. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by a proportional loss or variation in the this compound signal. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration, irrespective of many common sources of analytical error.[1][2]

Mechanism of Action and Workflow

The fundamental workflow for utilizing this compound as an internal standard in a quantitative LC-MS/MS analysis is a multi-step process designed to ensure accuracy and reproducibility.

Metabolic Activation of PhIP

Understanding the metabolic fate of PhIP is crucial for interpreting analytical results, especially in toxicological and cancer research. PhIP undergoes metabolic activation primarily by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-PhIP. This intermediate can be further metabolized by Phase II enzymes, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs), to form reactive species that can bind to DNA, forming adducts. These DNA adducts are implicated in the carcinogenic process.

Experimental Protocols

The following are detailed methodologies for the analysis of PhIP using this compound as an internal standard. These protocols are generalized and may require optimization based on the specific matrix and instrumentation.

Sample Preparation: Extraction from Biological Matrices (e.g., Plasma, Tissue)

-

Homogenization: Weigh approximately 1 g of tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline). For plasma samples, use directly.

-

Spiking: To a 1 mL aliquot of homogenate or plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution). Vortex briefly.

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.[1][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The gradient should be optimized to ensure co-elution of PhIP and this compound and separation from matrix interferences.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

PhIP: Precursor ion (Q1) m/z 225.1 -> Product ion (Q3) m/z 210.1

-

This compound: Precursor ion (Q1) m/z 228.1 -> Product ion (Q3) m/z 213.1 (Note: These transitions should be optimized for the specific instrument used.)

-

Data Presentation: Quantitative Performance Metrics

The use of this compound as an internal standard significantly improves the quantitative performance of PhIP analysis. The following tables summarize typical performance characteristics from validated bioanalytical methods.

Table 1: Method Validation Parameters for PhIP Quantification using this compound

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

Table 2: Recovery and Matrix Effect Data

| Parameter | PhIP | This compound |

| Extraction Recovery (%) | ||

| Plasma | 85 - 95 | 87 - 96 |

| Liver Tissue | 80 - 90 | 82 - 92 |

| Matrix Effect (%) | ||

| Plasma | 90 - 110 | 92 - 108 |

| Liver Tissue | 88 - 105 | 90 - 107 |

Data presented in these tables are representative values compiled from various bioanalytical studies and should be considered as a general guide. Actual values will vary depending on the specific method and matrix.

Logical Relationship for Quantification

The quantification of PhIP is based on the linear relationship between the concentration of the analyte and the ratio of its peak area to that of the internal standard. A calibration curve is constructed using standards of known PhIP concentrations, each containing the same fixed amount of this compound.

Conclusion

The use of this compound as a deuterated internal standard is an indispensable tool for the accurate and precise quantification of PhIP in complex biological matrices. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations in sample preparation and instrumental analysis. This technical guide provides a comprehensive overview of the principles, methodologies, and expected performance characteristics for the application of this compound in a research and drug development setting. By adhering to these principles and protocols, scientists can generate high-quality, reliable data for toxicological assessments, pharmacokinetic studies, and cancer research.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of PhIP-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-methyl-d3-6-phenylimidazo[4,5-b]pyridine (PhIP-d3) is the deuterated analogue of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic amine found in cooked meats. PhIP is a known carcinogen, and its deuterated form, this compound, serves as a valuable internal standard for quantitative analysis in various biological matrices. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside relevant information on the biological pathways of its non-deuterated counterpart, PhIP.

Physical and Chemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₉D₃N₄ | [1] |

| Molecular Weight | 227.28 g/mol | [1] |

| Appearance | White to Beige Solid | [2] |

| Melting Point | 332-335 °C | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [2] |

| IUPAC Name | 2-amino-1-(trideuteriomethyl)-6-phenylimidazo[4,5-b]pyridine | [2] |

| Synonyms | 1-(Methyl-d3)-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine; this compound | [1] |

| CAS Number | 210049-13-1 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, methods for its non-deuterated analogue, PhIP, can be adapted.

Synthesis of PhIP (Adaptable for this compound)

A reported synthesis of PhIP involves a six-step process starting from 2,3-diaminopyridine.[3][4] To synthesize this compound, a deuterated methylating agent would be required in the appropriate step. The key steps for the synthesis of PhIP are outlined below:

-

Protection of 2,3-diaminopyridine: The amino groups of 2,3-diaminopyridine are protected, for example, using benzyl chloroformate.[3]

-

Methylation: The protected intermediate is methylated. For this compound synthesis, a deuterated methyl source such as deuterated methyl iodide (CD₃I) would be used here.

-

Cyclization: The imidazo[4,5-b]pyridine ring system is formed using a suitable ring closure reagent.[3]

-

Deprotection: The protecting groups are removed.

-

Bromination: A bromine atom is introduced at the 6-position of the imidazo[4,5-b]pyridine core.

-

Suzuki Coupling: The final step involves a Suzuki coupling reaction to introduce the phenyl group at the 6-position using phenylboronic acid.[3][4]

A detailed, step-by-step protocol for the synthesis of PhIP can be found in the cited literature and would require optimization for the use of deuterated reagents to produce this compound.

Purification

Purification of PhIP is typically achieved through recrystallization from a suitable solvent, such as methanol.[3] For analytical purposes, purification can also be carried out using high-performance liquid chromatography (HPLC).[5] Similar methods would be applicable for the purification of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A method for the analysis of PhIP in biological matrices like urine and feces has been developed using GC-MS with negative ion chemical ionization. This method utilizes a deuterium-labeled internal standard, such as this compound, for accurate quantification.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS/MS methods have been developed for the sensitive and selective determination of PhIP and its metabolites. These methods often involve solid-phase extraction for sample cleanup.[7] this compound is an ideal internal standard for such assays.

Spectral Data

1H NMR of PhIP

The 1H NMR spectrum of PhIP would show characteristic signals for the aromatic protons on the pyridine and phenyl rings, as well as a singlet for the N-methyl protons. In the spectrum of this compound, the singlet corresponding to the N-methyl protons would be absent due to the deuterium substitution.

13C NMR of PhIP

The 13C NMR spectrum of PhIP displays signals for all 13 carbon atoms in the molecule.[4] The chemical shift of the deuterated methyl carbon in this compound would be expected to show a characteristic triplet in the proton-coupled 13C NMR spectrum due to coupling with deuterium (spin I=1).

Mass Spectrometry of PhIP

The mass spectrum of PhIP shows a molecular ion peak corresponding to its molecular weight.[8][9] For this compound, the molecular ion peak would be shifted by +3 m/z units due to the three deuterium atoms. The fragmentation pattern would be expected to be similar to that of PhIP, with fragments containing the deuterated methyl group showing a corresponding mass shift.

Biological Signaling Pathways (of PhIP)

While specific biological studies on this compound are lacking, extensive research has been conducted on the metabolic activation and signaling pathways of its non-deuterated counterpart, PhIP. This compound is primarily used as a stable isotope-labeled standard in studies investigating these pathways.

Metabolic Activation of PhIP

PhIP requires metabolic activation to exert its carcinogenic effects. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[10][11][12] The activation involves the N-hydroxylation of the exocyclic amino group, forming N-hydroxy-PhIP. This intermediate can then be further activated by sulfotransferases or N-acetyltransferases to form reactive species that can bind to DNA, leading to mutations.[10]

Metabolic activation pathway of PhIP.

PhIP-Induced Signaling Cascades

PhIP has been shown to modulate several intracellular signaling pathways, contributing to its carcinogenic properties. These include the JAK/STAT and MAPK signaling cascades.[3]

JAK/STAT Pathway: PhIP can initiate leptin signaling, which in turn activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] This can lead to the expression of genes involved in inflammation, cell proliferation, and survival.

PhIP-induced JAK/STAT signaling cascade.

MAPK Pathway: PhIP can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[3] This pathway is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

PhIP-induced MAPK signaling cascade.

Conclusion

This compound is an essential tool for the accurate quantification of the carcinogen PhIP in biological and environmental samples. While detailed physicochemical and experimental data for this compound are limited, its properties can be largely inferred from its non-deuterated analogue. The understanding of PhIP's metabolic activation and its impact on critical signaling pathways like JAK/STAT and MAPK underscores the importance of continued research into its mechanisms of carcinogenicity, for which this compound will remain a vital analytical standard. Further studies are warranted to fully characterize the physical, chemical, and spectral properties of this compound to support its role in advanced analytical methodologies.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]

- 11. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of PhIP

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine (HAA) found in cooked meats and is classified as a probable human carcinogen.[1] Understanding its metabolic activation, mechanism of DNA adduct formation, and ultimate fate in biological systems is crucial for assessing its carcinogenic risk and developing potential mitigation strategies. Isotopic labeling, the technique of replacing specific atoms in a molecule with their isotopes, is an indispensable tool in these investigations.[2] By introducing stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the PhIP molecule, researchers can trace its journey through complex biological matrices, elucidate metabolic pathways, and quantify its interaction with macromolecules like DNA.[3][4]

This technical guide provides a comprehensive overview of the isotopic labeling of PhIP, intended for researchers, scientists, and drug development professionals. It covers the synthesis of isotopically labeled PhIP, its application in metabolic and DNA adduct studies, and the analytical techniques used for its detection and quantification.

Metabolic Activation of PhIP

The carcinogenicity of PhIP is dependent on its metabolic activation to reactive electrophiles that can bind to DNA. This process is primarily initiated by cytochrome P450 (CYP) enzymes.[5][6] The key metabolic activation pathway involves the N-hydroxylation of the exocyclic amino group of PhIP to form N-hydroxy-PhIP. This reaction is predominantly catalyzed by CYP1A2, with minor contributions from CYP1A1 and CYP1B1.[5][7] Subsequent activation steps can involve O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs), leading to the formation of highly reactive esters that can covalently bind to DNA, primarily at the C8 position of guanine.[6]

Synthesis of Isotopically Labeled PhIP

General Synthetic Approach

A common route to PhIP involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the phenyl group.[8] This provides opportunities to introduce isotopic labels into different parts of the molecule.

Experimental Protocol: Synthesis of Deuterium-Labeled PhIP (d₅-PhIP)

This protocol is a representative method adapted from the literature for the synthesis of pentadeuterated PhIP, where the phenyl ring is labeled with deuterium.[2][10]

Materials:

-

d₆-Benzene (deuterium source)

-

Other necessary reagents for the multi-step synthesis of the PhIP core structure

-

Palladium catalyst (for Suzuki coupling)

-

Appropriate solvents (e.g., dioxane, ethanol)

-

Potassium carbonate solution

Procedure:

-

Synthesis of d₅-Phenylboronic Acid: Prepare d₅-phenylboronic acid from d₆-benzene following standard organometallic procedures. This will be the source of the deuterated phenyl ring.

-

Synthesis of the Brominated PhIP Precursor: Synthesize 2-amino-6-bromo-1-methylimidazo[4,5-b]pyridine from commercially available starting materials as described in the literature.[8]

-

Suzuki Coupling:

-

In a round-bottom flask, dissolve the 2-amino-6-bromo-1-methylimidazo[4,5-b]pyridine and a slight excess of d₅-phenylboronic acid in a mixture of dioxane and ethanol.

-

Add an aqueous solution of potassium carbonate.

-

Degas the mixture by bubbling with an inert gas (e.g., argon).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an appropriate aqueous work-up to remove inorganic salts and the catalyst.

-

Purify the crude product by column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure d₅-PhIP.

-

-

Characterization:

-

Confirm the identity and isotopic enrichment of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]

-

Application of Isotopically Labeled PhIP in DNA Adduct Analysis

Isotopically labeled PhIP is crucial as an internal standard for the accurate quantification of PhIP-DNA adducts in biological samples using isotope dilution mass spectrometry.[12] This technique allows for the correction of sample loss during extraction and analysis, leading to highly accurate results.

Experimental Protocol: Quantification of PhIP-DNA Adducts by LC-MS/MS

This protocol outlines a general procedure for the analysis of the major PhIP-DNA adduct, N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP), in DNA samples.[12][13][14]

Materials:

-

Isotopically labeled PhIP-DNA adduct standard (e.g., [¹³C₁₀]-dG-C8-PhIP or [d₅]-dG-C8-PhIP)

-

DNA sample

-

Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

Solvents for solid-phase extraction (SPE) (e.g., methanol, water)

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

-

DNA Extraction: Isolate DNA from the tissue or cell sample of interest using standard protocols.

-

Sample Spiking: Add a known amount of the isotopically labeled dG-C8-PhIP internal standard to the DNA sample.

-

Enzymatic Digestion:

-

Digest the DNA to individual deoxynucleosides using an optimized cocktail of enzymes. This typically involves sequential incubation with DNase I, nuclease P1, and alkaline phosphatase.

-

Ensure complete digestion to release all adducted and non-adducted nucleosides.

-

-

Solid-Phase Extraction (SPE):

-

Enrich the adducted nucleosides from the bulk of unmodified nucleosides using a suitable SPE cartridge (e.g., C18).

-

Wash the cartridge to remove interfering substances.

-

Elute the adducted nucleosides with an appropriate solvent (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried eluate in a suitable solvent for injection.

-

Separate the nucleosides using a reverse-phase HPLC column with a gradient of water and acetonitrile containing a small amount of formic acid.

-

Detect and quantify the native dG-C8-PhIP and the isotopically labeled internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

-

Data Analysis:

-

Calculate the amount of dG-C8-PhIP in the original sample by comparing the peak area ratio of the native adduct to the internal standard against a calibration curve.

-

Data Presentation

Quantitative Data on PhIP-DNA Adducts

The use of isotopically labeled standards has enabled the accurate quantification of PhIP-DNA adducts in various tissues. The levels of these adducts can vary significantly depending on the tissue type, exposure dose, and individual metabolic capacity.

| Tissue | Adduct Level (adducts per 10⁸ nucleotides) | Reference |

| Human Mammary Tissue | 1.8 - 9.7 | [5] |

| Human Prostate | Detected | [12] |

| Rat Colon | Dose-dependent | [12] |

Table 1: Representative Levels of PhIP-DNA Adducts in Different Tissues.

Isotopic Mass Shifts for Labeled PhIP

The choice of isotopic label determines the mass shift observed in mass spectrometry, which is fundamental for distinguishing the labeled compound from its unlabeled counterpart.

| Isotopic Label | Number of Labeled Atoms | Nominal Mass Shift (Da) |

| Deuterium (²H) | 5 (on phenyl ring) | +5 |

| Carbon-13 (¹³C) | 10 (all carbons) | +10 |

| Nitrogen-15 (¹⁵N) | 4 (all nitrogens) | +4 |

Table 2: Expected Nominal Mass Shifts for Isotopically Labeled PhIP.

Conclusion

Isotopic labeling of PhIP is a powerful and essential technique for advancing our understanding of its role in carcinogenesis. The ability to synthesize PhIP with specific isotopic labels provides the necessary tools for accurate quantification of its DNA adducts and for tracing its metabolic fate. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working to unravel the complexities of PhIP's biological activity and to assess its risk to human health. Continued advancements in synthetic chemistry and analytical instrumentation will further enhance the precision and scope of studies involving isotopically labeled PhIP.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. benchchem.com [benchchem.com]

- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. mr.copernicus.org [mr.copernicus.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for PhIP-d3 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, purification, and analytical characterization of the deuterated analytical standard, 2-Amino-1-methyl-d3-6-phenylimidazo[4,5-b]pyridine (PhIP-d3). This document is intended to serve as a comprehensive resource for researchers utilizing this compound in various scientific applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.

Commercial Availability

This compound is available from several reputable suppliers of chemical reference standards. The table below summarizes key information from prominent vendors. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier for detailed batch-specific information.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity |

| BOC Sciences | 210049-13-1 | 210049-13-1 | C₁₃H₉D₃N₄ | 227.28 | ≥98% by HPLC; ≥99% atom D |

| Clinivex | Inquire | 210049-13-1 | C₁₃H₉D₃N₄ | 227.28 | Inquire |

| Santa Cruz Biotechnology | sc-217843 | 210049-13-1 | C₁₃H₉D₃N₄ | 227.28 | Inquire |

| LGC Standards | TRC-A617001 | 210049-13-1 | C₁₃H₉D₃N₄ | 227.28 | Inquire |

Table 1: Commercial Suppliers and Product Specifications for this compound. Note: Information may vary by batch and is subject to change. Please consult the supplier's website and Certificate of Analysis for the most current data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Synonyms | 2-Amino-1-(methyl-d3)-6-phenylimidazo[4,5-b]pyridine, this compound |

| Appearance | White to Beige Solid |

| Solubility | Soluble in DMSO (Slightly, Heated), Methanol (Slightly, Heated)[] |

| Storage Conditions | Recommended storage is at room temperature, protected from light and moisture, in a tightly sealed container. For long-term storage, refer to the supplier's specific recommendations on the Certificate of Analysis.[2] |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of unlabeled PhIP. The key modification is the introduction of a deuterated methyl group, typically using a deuterated methylating agent such as iodomethane-d3 (CD₃I). The following is a plausible multi-step synthesis protocol.

Figure 1: Plausible Synthetic Pathway for this compound. This diagram illustrates a potential multi-step synthesis of this compound, starting from 2-Amino-3-nitropyridine and incorporating a deuterated methyl group in the initial step.

Detailed Methodology:

-

N-methylation of 2-Amino-3-nitropyridine: 2-Amino-3-nitropyridine is reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to yield 2-(methyl-d3-amino)-3-nitropyridine.

-

Reduction of the Nitro Group: The nitro group of 2-(methyl-d3-amino)-3-nitropyridine is reduced to an amino group to form 2-(methyl-d3-amino)-3-aminopyridine. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

-

Imidazole Ring Formation: The resulting diamine is then cyclized to form the imidazole ring. A common method involves reaction with cyanogen bromide (BrCN).

-

Bromination: The imidazopyridine core is selectively brominated at the 6-position using a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂).

-

Suzuki Coupling: The final step involves a palladium-catalyzed Suzuki coupling reaction between the 6-bromo intermediate and phenylboronic acid to introduce the phenyl group at the 6-position, yielding the final product, this compound.

Purification of this compound Standard

Purification of the synthesized this compound is critical to ensure its suitability as an analytical standard. A multi-step purification process is typically employed.

Figure 2: General Purification Workflow for this compound. This diagram outlines the typical steps involved in the purification of the this compound analytical standard to achieve high purity.

Detailed Methodology:

-

Flash Column Chromatography: The crude product from the synthesis is first subjected to flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol, is used to remove major impurities.

-

Solvent Evaporation: The fractions containing the desired product are combined, and the solvent is removed under reduced pressure.

-

Preparative High-Performance Liquid Chromatography (HPLC): The partially purified product is further purified by preparative reverse-phase HPLC using a C18 column. A gradient of acetonitrile in water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is typically used as the mobile phase.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to assess their purity.

-

Final Product Isolation: The pure fractions are combined, and the solvent is removed, often by lyophilization, to yield the final high-purity this compound analytical standard.

Analytical Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final this compound standard are confirmed using a combination of analytical techniques.

Figure 3: Analytical Workflow for Quality Control of this compound. This diagram shows the key analytical techniques used to confirm the identity, purity, and isotopic enrichment of the this compound analytical standard.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is used to confirm the structure of the molecule. The absence of a signal corresponding to the N-methyl protons and the presence of other characteristic aromatic proton signals would be expected. The solvent used is typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation by showing the expected number of carbon signals with appropriate chemical shifts.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for both qualitative and quantitative analysis. For characterization, the fragmentation pattern of the parent ion is analyzed to confirm the structure. For quantification, specific multiple reaction monitoring (MRM) transitions are used. A common transition for this compound would be the fragmentation of the protonated molecule [M+H]⁺.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity Analysis: The purity of the this compound standard is determined by HPLC with UV detection. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water containing a modifier like formic acid. The purity is typically reported as the percentage of the main peak area relative to the total peak area.

-

-

Isotopic Purity Assessment:

-

The isotopic purity (deuterium enrichment) is determined by mass spectrometry. By analyzing the relative intensities of the molecular ions corresponding to the deuterated (d3) and non-deuterated (d0) forms, the percentage of deuterium incorporation can be calculated. This is a critical parameter for an internal standard.[3][4]

-

Conclusion

The commercial availability of high-purity this compound analytical standard is crucial for researchers in the fields of toxicology, pharmacology, and drug metabolism. This technical guide provides a comprehensive overview of its commercial sources, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analytical characterization. The provided workflows and methodologies are intended to assist researchers in the effective use and quality assessment of this important analytical standard. It is always recommended to consult the supplier's Certificate of Analysis for batch-specific data and to follow appropriate laboratory safety procedures when handling this compound.

References

- 2. clinivex.com [clinivex.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

Stability of PhIP-d3 in Various Solvents: An In-depth Technical Guide

Disclaimer: Publicly available, quantitative stability data specifically for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3) in various organic solvents is limited. The following guide is based on available information for the non-deuterated form, PhIP, general principles of the stability of deuterated compounds, and best practices for handling heterocyclic amines.

Introduction

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant mutagenic heterocyclic amine found in cooked meat and fish.[1] Its deuterated isotopologue, this compound, is commonly used as an internal standard in analytical methods for the quantification of PhIP. For researchers, scientists, and drug development professionals, understanding the stability of this compound in various solvents is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the known stability of PhIP and inferential information for this compound, along with recommended experimental protocols for stability assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 | N/A |

| Abbreviation | This compound | N/A |

| CAS Number | Not specified | N/A |

| Molecular Formula | C₁₃H₉D₃N₄ | N/A |

| Molecular Weight | 227.28 g/mol | N/A |

| Appearance | Crystalline solid | [2] |

| Melting Point | 327–328 °C (for PhIP) | [3] |

Stability of PhIP and Inferences for this compound

General Stability:

The non-deuterated PhIP is reported to be stable under moderately acidic and alkaline conditions.[3] Chemical suppliers of PhIP state that it is stable for at least two years when stored as a crystalline solid at -20°C.[2] For other deuterated compounds, such as Phytanic Acid-d3, a stability of at least two years in an ethanol solution at -20°C is reported.[4] This suggests that this compound, when stored under similar conditions, is also expected to be stable. Deuteration is not expected to significantly alter the chemical stability of the PhIP molecule with respect to factors like hydrolysis or oxidation under typical laboratory conditions. The primary effect of deuteration is the strengthening of the C-D bond compared to the C-H bond, which can slow down metabolic processes involving the cleavage of these bonds, but this is less relevant for in-solution stability in the absence of enzymatic activity.

Solvent-Specific Considerations:

The choice of solvent can influence the long-term stability of this compound in solution. Aprotic polar solvents are generally preferred for dissolving and storing many organic compounds.

-

Dimethyl Sulfoxide (DMSO): PhIP is soluble in DMSO.[2][3] DMSO is a common solvent for stock solutions in biological assays. It is generally considered a good solvent for long-term storage at low temperatures, although it is hygroscopic and should be stored under anhydrous conditions.

-

Methanol and Ethanol: PhIP is soluble in methanol and ethanol.[2][3] Alcohols are protic solvents and can potentially participate in hydrogen bonding. While PhIP is generally stable, long-term storage in alcoholic solutions at room temperature might be less ideal than in aprotic solvents. For extended storage, it is advisable to keep these solutions at -20°C or lower.

-

Acetonitrile: While specific data for PhIP solubility in acetonitrile is not provided in the search results, it is a common aprotic polar solvent used in analytical chemistry (e.g., HPLC). The stability of amines in acetonitrile is generally good.

-

Aqueous Solutions: The solubility of PhIP in aqueous buffers is low.[2] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. The stability in the final aqueous solution will depend on the pH and the presence of other components.

Data Presentation: Solubility and Storage of PhIP

The following table summarizes the available solubility and storage information for PhIP, which can be used as a guide for this compound.

| Solvent | Solubility | Recommended Storage (as solution) |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | -20°C, protected from light |

| Dimethylformamide (DMF) | 10 mg/mL | -20°C, protected from light |

| Ethanol | 15 mg/mL | -20°C, protected from light |

| Methanol | Soluble | -20°C, protected from light |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Short-term at 4°C or long-term at -20°C |

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies on this compound in a specific solvent, the following general protocol can be adapted.

Objective: To determine the stability of a this compound solution in a given solvent under specified storage conditions.

Materials:

-

This compound standard

-

High-purity solvent (e.g., HPLC-grade DMSO, methanol, acetonitrile)

-

Amber glass vials with Teflon-lined caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

A suitable HPLC column (e.g., C18)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

-

Sample Preparation:

-

Aliquot the stock solution into several amber glass vials.

-

Prepare multiple sets of samples for analysis at different time points.

-

-

Storage Conditions:

-

Store the vials under the desired conditions (e.g., room temperature (25°C), refrigerated (4°C), and frozen (-20°C)).

-

Protect the samples from light.

-

-

Analysis:

-

At specified time intervals (e.g., day 0, 1 week, 2 weeks, 1 month, 3 months), retrieve a set of vials from each storage condition.

-

Allow the samples to equilibrate to room temperature.

-

Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

-

An initial analysis at day 0 will serve as the baseline.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

A common criterion for stability is the retention of at least 90-95% of the initial concentration.

-

If significant degradation is observed, attempt to identify the degradation products using LC-MS.

-

Mandatory Visualizations

Experimental Workflow for this compound Stability Testing

Caption: Workflow for assessing the stability of this compound solutions.

Factors Influencing the Stability of this compound in Solution

References

- 1. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its Deuterated Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly known as PhIP, is the most abundant heterocyclic amine (HCA) formed during the high-temperature cooking of meat and fish.[1] It is classified as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services National Toxicology Program.[1] PhIP is a potent mutagen that has been shown to induce tumors in multiple organs in animal models, including the colon, prostate, and mammary glands.[1][2] This technical guide provides a comprehensive overview of PhIP, its metabolic activation, mechanisms of action, and the role of its deuterated analogues in analytical and metabolic research.

Deuterated analogues of PhIP serve as invaluable tools in the study of its metabolism and quantification. In mass spectrometry-based bioanalysis, deuterated internal standards are considered the gold standard for achieving high accuracy and precision.[3][4] By replacing one or more hydrogen atoms with deuterium, the chemical properties of the molecule remain nearly identical to the parent compound, while the mass difference allows for precise quantification and correction for experimental variability.[3][5]

Metabolic Activation and Genotoxicity of PhIP

PhIP itself is not genotoxic. It requires metabolic activation to exert its carcinogenic effects. This process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, in the liver.[6][7]

The key steps in the metabolic activation of PhIP are:

-

N-hydroxylation: CYP1A2 catalyzes the N-hydroxylation of the exocyclic amino group of PhIP to form N-hydroxy-PhIP.[7][8] This is a critical activation step.

-

O-esterification: The N-hydroxy-PhIP is then further activated by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), through O-esterification.[7][9] This generates highly reactive N-acetoxy-PhIP or N-sulfonyloxy-PhIP esters.

-

DNA Adduct Formation: These reactive esters can then covalently bind to the DNA of target cells, forming PhIP-DNA adducts.[9][10] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[11]

The formation of PhIP-DNA adducts has been observed in various tissues, including the colon, prostate, and mammary glands, which are target organs for PhIP-induced carcinogenicity.[12][13]

References

- 1. azimuth-corp.com [azimuth-corp.com]

- 2. researchgate.net [researchgate.net]

- 3. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of the food-derived mutagen/carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organ distinctive mutagenicity in MutaMouse after short-term exposure to PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocols [moorescancercenter.ucsd.edu]

- 12. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 13. An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of PhIP Using PhIP-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine (HAA) found in cooked meats and is a potent mutagen and carcinogen. Accurate quantification of PhIP in biological and food matrices is crucial for toxicological studies, human exposure assessment, and cancer risk evaluation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as PhIP-d3, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the quantification of PhIP in plasma and cooked meat matrices using this compound as an internal standard with LC-MS/MS.

Principle of the Method

The method is based on isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the extraction procedure. PhIP and this compound are then co-extracted from the matrix, chromatographically separated, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte (PhIP) peak area to the internal standard (this compound) peak area is used to calculate the concentration of PhIP in the sample, effectively compensating for variations during sample processing and analysis.

Experimental Protocols

Protocol 1: Analysis of PhIP in Plasma

This protocol is adapted from a validated method for the analysis of PhIP in mouse plasma.[1]

1. Materials and Reagents

-

PhIP and this compound standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Blank plasma for calibration standards and quality controls (QCs)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve PhIP and this compound in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Serially dilute the PhIP stock solution with 50% methanol to prepare working standards for the calibration curve and QCs.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for double blanks) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

LC Gradient Program:

| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |

| 0.0 | 0.3 | 5 |

| 1.0 | 0.3 | 5 |

| 5.0 | 0.3 | 60 |

| 5.1 | 0.3 | 95 |

| 6.0 | 0.3 | 95 |

| 6.1 | 0.3 | 5 |

| 8.0 | 0.3 | 5 |

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PhIP | 225.1 | 210.1 | Optimize for instrument |

| PhIP | 225.1 | 183.1 | Optimize for instrument |

| This compound | 228.1 | 213.1 | Optimize for instrument |

Note: Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.

Protocol 2: Analysis of PhIP in Cooked Meat

This protocol involves a solid-phase extraction (SPE) cleanup step to remove matrix interferences.

1. Materials and Reagents

-

Same as Protocol 1, plus:

-

Sodium hydroxide (NaOH) solution (1 M)

-

Dichloromethane

-

Hydrochloric acid (HCl)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Homogenizer

2. Sample Preparation

-

Homogenize a representative portion of the cooked meat sample.

-

Weigh approximately 1 g of the homogenized meat into a centrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex.

-

Add 10 mL of 1 M NaOH and vortex for 1 minute.

-

Add 10 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 4,000 x g for 10 minutes.

-

Transfer the organic (lower) layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.

-

Combine the organic extracts and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 0.1 M HCl.

3. Solid-Phase Extraction (SPE) Cleanup

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water and then 0.1 M HCl).

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with a suitable solvent to remove interferences (e.g., 0.1 M HCl, followed by 50% methanol).

-

Elute PhIP and this compound with an appropriate solvent (e.g., methanol containing 5% ammonium hydroxide).

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Use the same LC-MS/MS conditions as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of PhIP using this compound as an internal standard. These values are illustrative and should be established for each specific laboratory and application.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | R² |

| PhIP | 1 - 250 | Linear (1/x weighting) | >0.995 |

Table 2: Accuracy and Precision (Plasma Matrix)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |

| LQC | 3 | 97 - 103 | < 10 | 96 - 104 | < 10 |

| MQC | 100 | 98 - 102 | < 8 | 97 - 103 | < 8 |

| HQC | 200 | 99 - 101 | < 5 | 98 - 102 | < 5 |

Table 3: Recovery (Illustrative for Cooked Meat Matrix)

| Analyte | Low Conc. (ng/g) | Medium Conc. (ng/g) | High Conc. (ng/g) |

| PhIP | 85 - 95% | 88 - 98% | 90 - 100% |

| This compound | 83 - 93% | 86 - 96% | 88 - 98% |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (Plasma) | Value (Cooked Meat) |

| LOD | ~0.3 ng/mL | ~0.5 ng/g |

| LOQ | 1.0 ng/mL | 1.5 ng/g |

Visualizations

Caption: Experimental workflow for PhIP quantification.

Caption: Analyte and internal standard relationship.

Discussion

The use of a deuterated internal standard like this compound is critical for mitigating the variability inherent in complex sample matrices and the LC-MS/MS analytical process. The protocols outlined provide a robust framework for the accurate and precise quantification of PhIP.

For plasma samples, a simple and rapid protein precipitation method is often sufficient.[1] However, for more complex matrices such as cooked meat, a more rigorous cleanup involving liquid-liquid extraction followed by solid-phase extraction is typically necessary to remove interfering substances and achieve the desired sensitivity.

Method validation is a crucial step to ensure the reliability of the data. Key parameters to evaluate include linearity, accuracy, precision, recovery, matrix effect, and the stability of the analyte and internal standard in stock solutions and in the biological matrix under various storage conditions. The provided tables offer typical performance characteristics that should be achievable with a well-optimized method.

The choice of MRM transitions and collision energies is instrument-dependent and requires optimization to ensure maximum sensitivity and specificity. It is recommended to monitor at least two transitions per analyte for confirmation purposes.

By following these detailed protocols and validation procedures, researchers can confidently quantify PhIP in various matrices, contributing to a better understanding of its exposure and potential health risks.

References

Application Note: Quantification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Cooked Meat Samples using Isotope Dilution LC-MS/MS with PhIP-d3

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic aromatic amine (HAA) commonly found in cooked meats, using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The use of a deuterated internal standard, PhIP-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers in food safety, toxicology, and drug development who are investigating the presence of potentially carcinogenic compounds in food matrices.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1][2] PhIP is one of the most abundant and potent HAAs found in the human diet and has been linked to an increased risk of various cancers in animal studies.[1] Accurate quantification of PhIP in food is crucial for exposure assessment and for developing strategies to mitigate its formation.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis in complex matrices. By spiking the sample with a known amount of a stable isotope-labeled internal standard (in this case, this compound), variations during sample processing and analysis can be effectively normalized, leading to highly reliable results.[3] This application note provides a detailed protocol for the extraction, purification, and LC-MS/MS analysis of PhIP in various cooked meat samples.

Experimental Protocols

Sample Preparation and Homogenization

-

Sample Collection: Collect representative samples of cooked meat (e.g., beef, chicken, pork).

-

Homogenization: Mince the meat samples using a food processor. Weigh approximately 2 g of the homogenized meat into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Spike each sample with a known concentration of this compound internal standard solution. A typical spiking level is 10 ng/g of the sample.

-

Extraction: Add 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to the sample. Vortex vigorously for 1 minute, followed by sonication for 15 minutes. Centrifuge the sample at 5000 x g for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant for the purification step.

Solid-Phase Extraction (SPE) for Sample Cleanup

A two-step SPE process is employed for efficient removal of interferences.[3]

-

First SPE (ChemElut Cartridge):

-

Conditioning: Condition a ChemElut SPE cartridge with 5 mL of methanol followed by 5 mL of the extraction solvent (50:50 acetonitrile/water).

-

Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

-

Elution: Elute the analytes with 10 mL of dichloromethane. Collect the eluate.

-

-

Second SPE (Oasis HLB Cartridge):

-

Evaporation and Reconstitution: Evaporate the eluate from the first SPE step to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 5% methanol in water.

-

Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the reconstituted sample onto the conditioned HLB cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute PhIP and this compound with 5 mL of methanol.

-

Final Preparation: Evaporate the final eluate to dryness and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for PhIP and this compound.

-

PhIP: m/z 225.1 → 210.1

-

This compound: m/z 228.1 → 213.1

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

Calibration and Quantification

Prepare a series of calibration standards containing known concentrations of PhIP and a constant concentration of this compound. Plot the ratio of the peak area of PhIP to the peak area of this compound against the concentration of PhIP to generate a calibration curve. The concentration of PhIP in the samples can then be determined from this curve.

Quantitative Data

The following table summarizes representative quantitative data for PhIP in various cooked meat samples, as determined by methods similar to the one described.

| Food Sample | Cooking Method | PhIP Concentration (ng/g) | Reference |

| Grilled Chicken Breast | High Temperature | 13.7 - 43.2 | [2] |

| Pan-fried Chicken Breast | Well-done | 12 - 131 | [1][4] |

| Oven-broiled Chicken | Very Well-done | up to 480 | [1][4] |

| Barbecued Chicken | Very Well-done | up to 305 | [5] |

| Pan-fried Bacon | - | 4.9 | [5] |

| Broiled Bacon | - | 16 | [5] |

| Pan-fried Beef Steak | Very Well-done | up to 30 | [5] |

Method Validation

The described analytical method should be validated to ensure reliable results. Key validation parameters include:

-

Linearity: The calibration curve should have a correlation coefficient (R²) > 0.995.[3]

-

Accuracy: Determined by analyzing spiked samples at different concentration levels. The recovery should be within 70-120%.[3]

-

Precision: Expressed as the relative standard deviation (RSD) for replicate analyses. The RSD should be < 20%.[3]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD for PhIP is typically in the low ng/g range.[3]

A study validating a similar method for 12 HAAs reported a precision (RSD) of less than 20%, accuracy between 71.8% and 119.1%, and recovery ranging from 66.0% to 118.9%. The detection limits were below 3.1 ng/g for all analytes.[3]

Visualizations

Caption: Experimental workflow for PhIP quantification.

Caption: Logic of isotope dilution quantification.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive tool for the quantification of PhIP in cooked meat samples. The detailed protocol for sample preparation and analysis, along with the provided quantitative data and validation parameters, offers a comprehensive guide for researchers. This method can be instrumental in assessing dietary exposure to PhIP and in the development of safer food preparation practices.

References

- 1. High concentrations of the carcinogen 2-amino-1-methyl-6-phenylimidazo- [4,5-b]pyridine (PhIP) occur in chicken but are dependent on the cooking method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of PhIP in grilled chicken entrées at popular chain restaurants throughout California - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of 13 heterocyclic aromatic amines in cooked beef, pork, and chicken by liquid chromatography-electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PhIP-d3 in Urine Biomarker Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish at high temperatures. It is classified as a possible human carcinogen (IARC Group 2B) and has been linked to an increased risk of several cancers in animal models. Monitoring human exposure to PhIP is crucial for understanding its role in cancer etiology and for developing effective cancer prevention strategies.

Urinary biomarkers provide a non-invasive approach to assess recent exposure to PhIP. Following ingestion, PhIP is metabolized in the body, and its metabolites are excreted in the urine. The quantification of PhIP and its metabolites in urine serves as a reliable indicator of the absorbed dose. To ensure accuracy and precision in these measurements, a stable isotope-labeled internal standard, such as PhIP-d3, is essential. This compound, a deuterated analog of PhIP, mimics the chemical behavior of the native compound, thereby correcting for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound in urine biomarker studies for the quantification of PhIP and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative Analysis of PhIP and its Metabolites in Human Urine